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Compound of Interest

Compound Name: 1-[Chloro(phenyl)acetyl]piperidine
CAS No.: 18504-70-6
Cat. No.: B102386

Get Quote

Introduction & Synthetic Context

1-[Chloro(phenyl)acetyl]piperidine (CAS: Representative Analogues / IUPAC: 2-chloro-2-
phenyl-1-(piperidin-1-yl)ethanone) functions as a versatile

-haloamide intermediate. Its reactivity is driven by the electrophilic

-carbon, making it a prime substrate for nucleophilic substitution reactions with amines to
generate

-aminoamides, a scaffold common in bioactive compounds.

From a spectroscopic standpoint, this molecule presents a distinct "fingerprint" combining the
features of a tertiary amide, a benzylic chloride, and a piperidine ring. The restricted rotation
around the amide bond and the chirality at the

-position introduce specific NMR complexities (diastereotopicity) that are critical for purity
assessment.
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Synthesis Workflow

The compound is typically synthesized via the acylation of piperidine with

-chlorophenylacetyl chloride under basic conditions (Schotten-Baumann conditions).
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Figure 1: Synthetic pathway for the formation of the target

-haloamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for this compound is characterized by the desymmetrization of the piperidine
ring due to the chiral center (

-CH) and the partial double bond character of the amide (C-N).

H NMR (Proton) Analysis

The most diagnostic signal is the methine proton attached to the chlorine and phenyl ring.

e -Methine (

~5.4 - 5.6 ppm): Appears as a sharp singlet. The electronegativity of both the Chlorine atom
and the Carbonyl group significantly deshields this proton, shifting it downfield compared to a
standard benzyl proton.

o Aromatic Region (
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7.3 - 7.5 ppm): A multiplet integrating to 5 protons.[1] The mono-substituted phenyl ring
typically shows overlapping signals for ortho, meta, and para protons in this environment.

» Piperidine Ring (Equatorial/Axial Split):
o -N-CH

(

3.3 - 3.7 ppm): Due to restricted rotation of the amide bond, the piperidine protons cis and
trans to the carbonyl oxygen are magnetically non-equivalent. This often results in two
broad multiplets or distinct regions of integration (2H each).

o -CH

(

1.4 - 1.7 ppm): A cluster of multiplets representing the remaining 6 protons of the
piperidine ring.

C NMR (Carbon) Analysis[1]
e Carbonyl (C=0): ~166-168 ppm. Characteristic of a tertiary amide.

e -Carbon (C-Cl): ~56-58 ppm. Significant deshielding due to Cl and C=0.

e Aromatic Carbons:

o Ipso: ~136 ppm.

o CH signals: 128-130 ppm.
» Piperidine Carbons: The

-carbons (N-C) often appear as two distinct peaks (~43 ppm and ~47 ppm) due to the amide
rotamers and the chiral influence of the side chain.

Summary Table: Representative NMR Data (CDCI )
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Chemical Shift
Nucleus ( Multiplicity Integration Assignment
» Ppm)
H 7.30-7.50 Multiplet 5H Aromatic (Ph-H)
5.55 Singlet 1H -CH (Cl)
Piperidine
3.30-3.70 Broad Mult. 4H
-CH
Piperidine
1.40 - 1.70 Multiplet 6H
-CH
C 166.5 Singlet C C=0 (Amide)
136.2 Singlet C Aromatic C-ipso
) Aromatic C-
128.5-129.5 Signals CH
2,3,4,5,6
57.8 Singlet CH -CH (Cl)
Piperidine N-C
47.2, 435 Singlets CH P
(Rotamers)
Piperidine C-
24.5-26.5 Signals CH P
3,45

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group transformation from acid chloride to amide.

e Amide | Band (1640-1660 cm
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): The strongest diagnostic peak. As a tertiary amide, this C=0 stretch appears at a slightly
lower frequency than esters but is very intense.

e C-CI Stretch (600-800 cm

): A distinct band in the fingerprint region, though often obscured by aromatic out-of-plane
bending.

o Absence of N-H / O-H: Crucial for confirming the purity (absence of unreacted piperidine or

hydrolyzed acid).

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular formula and the presence of
chlorine.

Isotopic Pattern

The presence of a single Chlorine atom (
Cl and
Cl) creates a characteristic M : M+2 ratio of approximately 3:1.
e Molecular lon (
): m/z 237 (for
Cl) and 239 (for
Cl).

Fragmentation Pathway

Electron Impact (EIl) ionization typically yields the following fragments:

o -Cleavage: Loss of the Chlorine atom to form a stabilized cation or loss of the piperidine
radical.

o McLafferty-like rearrangements: Unlikely due to the lack of
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-hydrogens on the phenyl side, but amide bond cleavage is common.

o Base Peak: Often the piperidinium ion (m/z 84) or the benzyl-cation derived fragment.

Molecular lon [M]+
m/z 237/239

[M - Cl+ Benzyl Carbocation Piperidinium lon
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Rearrangement
4
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Figure 2: Proposed fragmentation logic for 1-[Chloro(phenyl)acetyl]piperidine.

References
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e Spectroscopic Data Sources (Analogues): Pretsch, E., Buhlmann, P., & Badertscher, M.
Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
(Reference for chemical shifts of -chloro carbonyls). SDBS (Spectral Database for Organic
Compounds), AIST. (General reference for piperidine amide shifts).

» Related Synthesis Patents: WO2004048335A2: Describes the reaction of -
chlorophenylacetyl chloride with amines, establishing the synthetic validity of the
intermediate. US Patent 5942387: Lists -chlorophenylacetyl chloride as a library reagent for
amide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1.rsc.org [rsc.org]

e To cite this document: BenchChem. [Spectroscopic Characterization of 1-
[Chloro(phenyl)acetyl]piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b102386/docs#spectroscopic-
characterization-of-1-chloro-phenyl-acetyl-piperidine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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